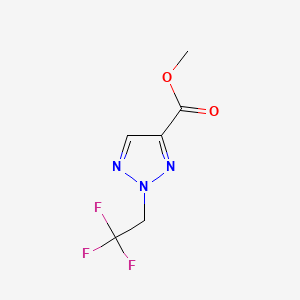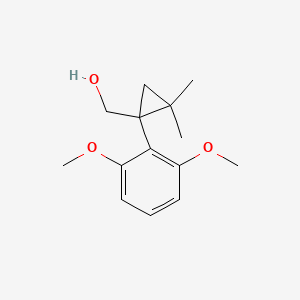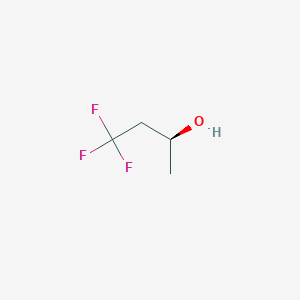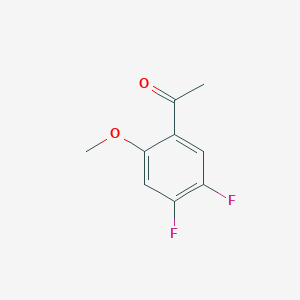
rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” is a chiral compound that belongs to the class of cyclopropane derivatives These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.
Introduction of the Oxane Ring: The oxane ring can be introduced through ring-closing reactions involving diols or epoxides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.
Reduction: Reduction of the oxane ring or the cyclopropane ring can lead to the formation of more stable ring structures.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to more stable ring structures.
科学的研究の応用
Chemistry
In chemistry, “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature could make it a candidate for studying stereochemistry in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the amine group suggests potential activity as a neurotransmitter or enzyme inhibitor.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The cyclopropane ring could also interact with hydrophobic pockets in proteins, influencing their function.
類似化合物との比較
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid or cyclopropane amines.
Oxane derivatives: Compounds like tetrahydropyran or oxane-based sugars.
Chiral amines: Compounds like ®-1-phenylethylamine or (S)-1-phenylethylamine.
Uniqueness
What sets “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” apart is the combination of the cyclopropane ring, oxane ring, and amine group in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c1-9(7-6-8(7)10)2-4-11-5-3-9/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 |
InChIキー |
DFLPJXWBOSYRTM-HTQZYQBOSA-N |
異性体SMILES |
CC1(CCOCC1)[C@@H]2C[C@H]2N |
正規SMILES |
CC1(CCOCC1)C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)





![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)






